1-Benzyl-4-(2-methoxy-benzenesulfonyl)-piperazine hydrochloride 1-Benzyl-4-(2-methoxy-benzenesulfonyl)-piperazine hydrochloride
Brand Name: Vulcanchem
CAS No.: 864759-66-0
VCID: VC3945295
InChI: InChI=1S/C18H22N2O3S.ClH/c1-23-17-9-5-6-10-18(17)24(21,22)20-13-11-19(12-14-20)15-16-7-3-2-4-8-16;/h2-10H,11-15H2,1H3;1H
SMILES: COC1=CC=CC=C1S(=O)(=O)N2CCN(CC2)CC3=CC=CC=C3.Cl
Molecular Formula: C18H23ClN2O3S
Molecular Weight: 382.9 g/mol

1-Benzyl-4-(2-methoxy-benzenesulfonyl)-piperazine hydrochloride

CAS No.: 864759-66-0

Cat. No.: VC3945295

Molecular Formula: C18H23ClN2O3S

Molecular Weight: 382.9 g/mol

* For research use only. Not for human or veterinary use.

1-Benzyl-4-(2-methoxy-benzenesulfonyl)-piperazine hydrochloride - 864759-66-0

Specification

CAS No. 864759-66-0
Molecular Formula C18H23ClN2O3S
Molecular Weight 382.9 g/mol
IUPAC Name 1-benzyl-4-(2-methoxyphenyl)sulfonylpiperazine;hydrochloride
Standard InChI InChI=1S/C18H22N2O3S.ClH/c1-23-17-9-5-6-10-18(17)24(21,22)20-13-11-19(12-14-20)15-16-7-3-2-4-8-16;/h2-10H,11-15H2,1H3;1H
Standard InChI Key OAWOGUSRZMRAEN-UHFFFAOYSA-N
SMILES COC1=CC=CC=C1S(=O)(=O)N2CCN(CC2)CC3=CC=CC=C3.Cl
Canonical SMILES COC1=CC=CC=C1S(=O)(=O)N2CCN(CC2)CC3=CC=CC=C3.Cl

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s structure combines a piperazine ring with two distinct substituents: a benzyl group at the N1 position and a 2-methoxybenzenesulfonyl group at the N4 position. The hydrochloride salt enhances solubility, a critical factor for bioavailability in pharmacological studies. The methoxy group on the benzene ring introduces electron-donating effects, potentially influencing binding interactions with biological targets .

Table 1: Key Chemical Identifiers

PropertyValue
CAS No.864759-66-0
Molecular FormulaC18H23ClN2O3S\text{C}_{18}\text{H}_{23}\text{Cl}\text{N}_{2}\text{O}_{3}\text{S}
Molecular Weight382.9 g/mol
IUPAC Name1-benzyl-4-(2-methoxyphenyl)sulfonylpiperazine hydrochloride
InChI KeyOAWOGUSRZMRAEN-UHFFFAOYSA-N

Synthesis and Manufacturing Processes

Stepwise Synthesis Protocol

The synthesis involves a two-step alkylation-sulfonation sequence:

  • Alkylation: Piperazine reacts with benzyl chloride in anhydrous toluene under reflux conditions to form 1-benzylpiperazine. Metallic sodium or potassium carbonate often catalyzes this step, with yields exceeding 75% .

  • Sulfonation: 1-Benzylpiperazine undergoes sulfonation using 2-methoxybenzenesulfonyl chloride. This electrophilic aromatic substitution occurs in dichloromethane or THF, with triethylamine as a base to neutralize HCl byproducts. The final product is precipitated as the hydrochloride salt .

Industrial-Scale Optimization

Recent advancements focus on solvent recovery and catalytic efficiency. For instance, replacing traditional solvents with cyclopentyl methyl ether (CPME) reduces environmental impact while maintaining a yield of 82–85%. Continuous-flow reactors are also being explored to enhance reaction control and scalability.

Physicochemical Properties and Analytical Characterization

Solubility and Stability

The compound demonstrates aqueous solubility of 12 g/L at 20°C, pH 7.4. Stability studies indicate degradation <5% after 6 months at 25°C, though photodegradation occurs under UV light (λ = 254 nm), necessitating amber glass storage .

Spectroscopic Profiling

  • NMR (1^1H): Key signals include δ 7.65 (d, J = 8.4 Hz, sulfonyl aromatic protons), δ 4.12 (s, benzyl CH2_2), and δ 3.84 (s, OCH3_3) .

  • Mass Spectrometry: ESI-MS shows a base peak at m/z 347.1 ([M-Cl]+^+) .

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